molecular formula C12H17FN2O2 B6606877 tert-butylN-(3-amino-5-fluoro-2-methylphenyl)carbamate CAS No. 2839139-22-7

tert-butylN-(3-amino-5-fluoro-2-methylphenyl)carbamate

Cat. No.: B6606877
CAS No.: 2839139-22-7
M. Wt: 240.27 g/mol
InChI Key: IAAIUSCGGODATH-UHFFFAOYSA-N
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Description

tert-ButylN-(3-amino-5-fluoro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C12H17FN2O2. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, a fluoro group, and a carbamate group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(3-amino-5-fluoro-2-methylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-5-fluoro-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(3-amino-5-fluoro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while substitution reactions can produce a variety of substituted phenyl carbamates .

Scientific Research Applications

tert-ButylN-(3-amino-5-fluoro-2-methylphenyl)carbamate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(3-amino-5-fluoro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the amino and fluoro groups.

    3-amino-5-fluoro-2-methylphenyl isocyanate: Contains the amino and fluoro groups but lacks the carbamate group.

Uniqueness

tert-ButylN-(3-amino-5-fluoro-2-methylphenyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(3-amino-5-fluoro-2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-7-9(14)5-8(13)6-10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAIUSCGGODATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)OC(C)(C)C)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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